molecular formula C20H26N4OS B11496609 6-cyclohexyl-1-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

6-cyclohexyl-1-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11496609
M. Wt: 370.5 g/mol
InChI Key: CLXFCVGFVSBGKX-UHFFFAOYSA-N
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Description

6-CYCLOHEXYL-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex heterocyclic compound featuring a diazino-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOHEXYL-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOHEXYL-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the diazino-pyrimidine core.

    Substitution: Various substituents can be introduced at different positions on the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

6-CYCLOHEXYL-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for developing new drugs, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studying enzyme inhibition and protein interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 6-CYCLOHEXYL-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CYCLOHEXYL-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is unique due to its specific combination of cyclohexyl and phenylethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C20H26N4OS

Molecular Weight

370.5 g/mol

IUPAC Name

6-cyclohexyl-1-(2-phenylethyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C20H26N4OS/c25-19-17-13-23(16-9-5-2-6-10-16)14-21-18(17)24(20(26)22-19)12-11-15-7-3-1-4-8-15/h1,3-4,7-8,16,21H,2,5-6,9-14H2,(H,22,25,26)

InChI Key

CLXFCVGFVSBGKX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC3=C(NC2)N(C(=S)NC3=O)CCC4=CC=CC=C4

Origin of Product

United States

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